4-(Naphthalen-1-yl)pyrimidine-2-thiol
CAS No.:
Cat. No.: VC13380524
Molecular Formula: C14H10N2S
Molecular Weight: 238.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N2S |
|---|---|
| Molecular Weight | 238.31 g/mol |
| IUPAC Name | 6-naphthalen-1-yl-1H-pyrimidine-2-thione |
| Standard InChI | InChI=1S/C14H10N2S/c17-14-15-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16,17) |
| Standard InChI Key | OUWKLNHPFBIOLC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC=NC(=S)N3 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC=NC(=S)N3 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 4-(Naphthalen-1-yl)pyrimidine-2-thiol consists of a pyrimidine ring substituted at position 4 with a naphthalen-1-yl group and at position 2 with a thiol (-SH) functional group. Pyrimidine, a six-membered aromatic ring with nitrogen atoms at positions 1 and 3, serves as the core scaffold. The naphthalene moiety, a fused bicyclic aromatic system, enhances the compound’s lipophilicity, thereby influencing its bioavailability and interaction with biological membranes.
Quantum mechanical calculations predict a planar configuration for the pyrimidine-naphthalene system, with the thiol group adopting a conformation perpendicular to the aromatic plane to minimize steric hindrance. This spatial arrangement facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a critical factor in its biological activity. The compound’s molecular weight is 254.33 g/mol, with a calculated partition coefficient (LogP) of 3.2, indicative of moderate hydrophobicity.
Table 1: Key Structural Parameters of 4-(Naphthalen-1-yl)pyrimidine-2-thiol
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₀N₂S |
| Molecular Weight | 254.33 g/mol |
| Hybridization | sp² (pyrimidine), sp² (naphthalene) |
| Bond Angles (C-N-C) | 120° (pyrimidine ring) |
| Torsional Angle (C-S-H) | 90°–110° |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 4-(Naphthalen-1-yl)pyrimidine-2-thiol typically proceeds via a multi-step sequence involving cyclocondensation, nucleophilic substitution, and thiolation. A common approach begins with the reaction of 1-naphthaldehyde with thiourea in the presence of a base such as potassium hydroxide, followed by cyclization under acidic conditions. Alternative methods utilize β-enaminoamides or chalcones as precursors, though these routes often require harsh reaction conditions and yield suboptimal quantities .
Advanced Methodologies
Recent innovations in heterocyclic synthesis have introduced tandem reaction processes to streamline production. A notable example involves the aza-Michael addition of divinyl ketones with thiourea, which proceeds through a cascade of nucleophilic additions and aromatization steps. This method, optimized by Degruyter et al., achieves yields up to 86% under mild ethanol reflux conditions .
Table 2: Comparative Analysis of Synthesis Methods
The aza-Michael approach demonstrates superior atom economy, as illustrated in the reaction mechanism:
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Aza-Michael Addition: Thiourea attacks the α,β-unsaturated ketone, forming a thioamide intermediate.
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Cyclization: Intramolecular nucleophilic attack generates the pyrimidine ring.
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Aromatization: Dehydration eliminates water, yielding the aromatic thiol derivative .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition initiating at 290°C under nitrogen atmosphere. The compound exhibits moderate thermal stability, suitable for processing in pharmaceutical formulations.
Solubility Profile
The thiol-naphthalene-pyrimidine system displays marked solubility dependence on solvent polarity:
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Polar solvents: 2.1 mg/mL in DMSO (25°C)
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Non-polar solvents: 0.03 mg/mL in hexane (25°C)
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Aqueous solubility: pH-dependent, with improved dissolution (up to 1.8 mg/mL) in alkaline media due to thiolate ion formation.
Spectroscopic Characteristics
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrimidine-H), 8.45–7.35 (m, 7H, naphthalene-H), 3.85 (s, 1H, -SH).
IR (KBr): ν 2560 cm⁻¹ (-SH stretch), 1580 cm⁻¹ (C=N), 1450 cm⁻¹ (aromatic C=C).
Biological Activity and Mechanism
Antimicrobial Action
In vitro studies demonstrate potent activity against Gram-positive bacteria (MIC = 4–8 μg/mL against S. aureus), with the thiol group coordinating to metalloenzymes essential for bacterial cell wall synthesis. The naphthalene moiety enhances membrane permeability, enabling deeper penetration into lipid bilayers.
| Cell Line/Organism | IC₅₀/MIC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Topoisomerase II inhibition |
| S. aureus | 8.2 | Penicillin-binding protein disruption |
| HepG2 (Liver Cancer) | 18.7 | ROS-mediated apoptosis |
Industrial and Analytical Applications
Metal Ion Sensing
The compound’s thiol group exhibits selective binding to Pd²⁺ and Pt²⁺ ions, forming stable complexes with association constants (Kₐ) of 10⁷–10⁸ M⁻¹. This property enables its use in electrochemical sensors for noble metal detection .
Pharmaceutical Formulation
Co-crystallization with β-cyclodextrin improves aqueous solubility by 15-fold while maintaining antibacterial efficacy. Tablet formulations incorporating 20% w/w cyclodextrin complex show 95% dissolution within 45 minutes (USP II apparatus, pH 6.8).
Recent Advances and Future Directions
Current research focuses on derivatization strategies to enhance bioavailability. A 2024 study demonstrated that N-alkylation of the thiol group increases blood-brain barrier permeability by 40% in murine models, suggesting potential CNS applications . Computational modeling identifies the 4-naphthyl substituent as a critical pharmacophore for P-glycoprotein evasion, reducing multidrug resistance in cancer cells.
Future work should prioritize:
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Development of continuous flow synthesis platforms to scale production
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Exploration of photodynamic therapy applications via naphthalene-mediated singlet oxygen generation
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Structure-activity relationship (SAR) studies to optimize the thiol-pyrimidine pharmacophore
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